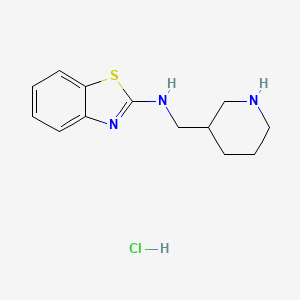

Benzothiazol-2-yl-piperidin-3-ylmethyl-amine hydrochloride

Description

Benzothiazol-2-yl-piperidin-3-ylmethyl-amine hydrochloride is a heterocyclic organic compound with the molecular formula C₁₃H₁₈ClN₃S and a molar mass of 283.82 g/mol . It features a benzothiazole moiety (a fused benzene and thiazole ring) linked via a methylene bridge to a piperidin-3-ylamine group, which is protonated as a hydrochloride salt. This structure is often explored in medicinal chemistry for its pharmacophore versatility, particularly in central nervous system (CNS) targeting or antimicrobial applications.

Properties

IUPAC Name |

N-(piperidin-3-ylmethyl)-1,3-benzothiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S.ClH/c1-2-6-12-11(5-1)16-13(17-12)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLBOSGQVAQVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC2=NC3=CC=CC=C3S2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671442 | |

| Record name | N-[(Piperidin-3-yl)methyl]-1,3-benzothiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185314-67-3 | |

| Record name | N-[(Piperidin-3-yl)methyl]-1,3-benzothiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzothiazol-2-yl-piperidin-3-ylmethyl-amine hydrochloride, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring fused with a piperidine moiety , which contributes to its chemical reactivity and biological properties. The structural formula can be represented as follows:

This structure allows for interactions with various biological targets, making it a versatile candidate for therapeutic development.

The biological activity of Benzothiazol-2-yl-piperidin-3-ylmethyl-amine hydrochloride is primarily attributed to its ability to inhibit specific enzymes and interact with molecular pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins, which are mediators of inflammation.

- DNA Intercalation : It disrupts DNA replication processes, potentially leading to antiproliferative effects in cancer cells.

- Kinase Inhibition : Recent studies indicate that benzothiazole derivatives can act as inhibitors of ATR kinase, a critical regulator in the DNA damage response pathway .

1. Anticancer Activity

Benzothiazole derivatives, including this compound, have demonstrated significant anticancer activity across various cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 19.9 | Inhibition of cell viability |

| OVCAR-3 | 31.5 | MAGL inhibition |

| HeLa | 3.995 | ATR kinase inhibition |

These findings suggest that the compound may be effective against breast and ovarian cancers by targeting specific pathways involved in cell proliferation and survival .

2. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. By inhibiting COX enzymes, it may reduce inflammation associated with various conditions, making it a candidate for treating inflammatory diseases .

3. Antimicrobial Activity

Benzothiazole derivatives have also shown promise as antimicrobial agents. They exhibit activity against a range of pathogens, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole compounds:

- Study on Cancer Cell Lines : A series of benzothiazole derivatives were tested for their anticancer effects using MTT assays across multiple cell lines. Compounds were shown to significantly inhibit cell viability at concentrations as low as 2 µM for specific derivatives .

- ATR Kinase Inhibition Study : Research focused on the inhibitory effects of benzothiazole derivatives on ATR kinase revealed that certain compounds could effectively reduce Chk1 phosphorylation, indicating potential use in cancer therapies targeting DNA repair mechanisms .

- Enzyme Profiling : Profiling studies indicated that benzothiazole compounds could bind to and inhibit various enzymes involved in metabolic pathways, enhancing their therapeutic potential .

Comparative Analysis with Similar Compounds

The unique combination of benzothiazole and piperidine moieties in this compound distinguishes it from other similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides | Enzyme inhibition | 11.7 |

| N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides | Antiproliferative | Varies |

This comparison highlights the superior potency and versatility of Benzothiazol-2-yl-piperidin-3-ylmethyl-amine hydrochloride in enzyme inhibition and anticancer activity compared to other related compounds .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Therapeutic Potential : The compound has been investigated for its potential therapeutic effects in treating diseases such as Parkinson's disease and tuberculosis. Studies indicate that it may act as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, thus reducing pro-inflammatory prostaglandins .

- Antitubercular Activity : Recent evaluations have shown that derivatives of benzothiazole exhibit promising activity against Mycobacterium tuberculosis, making them candidates for further development as anti-tubercular agents .

-

Biological Research

- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, particularly in pathways involving histone deacetylases. This inhibition can affect gene expression and is relevant in cancer therapy .

- Neuroprotective Effects : Research indicates that compounds similar to benzothiazol-2-yl-piperidin-3-ylmethyl-amine hydrochloride may have neuroprotective effects, potentially delaying the onset of neurodegenerative diseases .

-

Industrial Applications

- Rubber Vulcanization : Benzothiazole derivatives are commonly used as accelerators in the sulfur vulcanization of rubber, enhancing the durability and resilience of rubber products .

- Dyes and Pigments : The benzothiazole component can be incorporated into dye molecules to improve their thermal stability and color properties, leading to more vibrant and durable products .

Case Studies

- Anti-Tubercular Activity : A study evaluated the Minimum Inhibitory Concentration (MIC) of synthesized benzothiazole derivatives against Mycobacterium tuberculosis. Results indicated significant activity compared to standard reference drugs, suggesting potential for new therapeutic agents .

- Neuroprotective Effects : In preclinical models, compounds similar to benzothiazol-2-yl-piperidin-3-ylmethyl-amine hydrochloride demonstrated improved motor functions in Parkinson's disease models, highlighting their potential as neuroprotective agents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Features | Potential Applications |

|---|---|---|---|---|---|

| Benzothiazol-2-yl-piperidin-3-ylmethyl-amine hydrochloride | - | C₁₃H₁₈ClN₃S | 283.82 | Benzothiazole + piperidinylmethyl-amine; sulfur atom in heterocycle | CNS drugs, antimicrobial agents |

| [2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride | 1332530-19-4 | C₉H₁₁ClN₂O | 198.65 | Benzoxazole + ethylamine; oxygen atom in heterocycle | Fluorescent probes, enzyme inhibitors |

| 2-(Benzothiazol-2-ylthio)-1-(piperidin-1-yl)ethan-1-one | 1440610-13-7 | C₁₄H₁₇N₃OS₂ | 323.44 | Benzothiazole + thioether-linked piperidine ketone | Anticancer research, kinase inhibition |

| 2-(Benzimidazol-2-ylmethyl)piperidine hydrochloride | 1440609-68-7 | C₁₃H₁₈ClN₃ | 259.76 | Benzimidazole + piperidinylmethyl group; NH group in heterocycle | Antiparasitic agents, proton pump inhibitors |

Key Observations:

Heterocycle Substitution: The benzothiazole core in the target compound contains a sulfur atom, which enhances electron-deficient character compared to the oxygen in benzoxazole analogs (e.g., [2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride) . Benzimidazole derivatives (e.g., 2-(Benzimidazol-2-ylmethyl)piperidine hydrochloride) feature an NH group in the heterocycle, enabling hydrogen bonding and altered solubility profiles compared to benzothiazoles.

Side Chain Variations: The piperidin-3-ylmethyl-amine group in the target compound provides a bulky, lipophilic moiety that may enhance blood-brain barrier penetration, unlike simpler ethylamine chains in benzoxazole analogs.

Physicochemical Properties :

- The target compound’s higher molar mass (283.82 g/mol ) compared to benzoxazole analogs (~198 g/mol ) reflects its extended piperidine-containing side chain, which may reduce aqueous solubility but improve lipid bilayer permeability.

- Hydrochloride salt forms (common across all analogs) enhance water solubility, critical for bioavailability in drug formulations.

Research Findings and Implications

- Benzothiazole Derivatives: Known for antimicrobial and antitumor activities due to sulfur’s role in redox cycling and DNA intercalation. The piperidine moiety may further modulate receptor binding in CNS targets (e.g., serotonin or dopamine receptors) .

- Benzoxazole Analogs : Oxygen’s electronegativity in benzoxazoles often correlates with fluorescence properties, making them candidates for biosensors or photodynamic therapy .

- Benzimidazole-Based Compounds : Widely used in antiparasitic drugs (e.g., albendazole) and proton pump inhibitors (e.g., omeprazole), highlighting the importance of NH-group interactions in enzyme inhibition .

Preparation Methods

General Synthetic Strategy

The synthesis of benzothiazol-2-yl-piperidin-3-ylmethyl-amine hydrochloride typically involves:

- Construction of the benzothiazole core,

- Functionalization with appropriate substituents,

- Coupling with piperidine derivatives,

- Formation of the hydrochloride salt for enhanced stability and solubility.

Preparation of Benzothiazole Intermediate

Benzothiazole derivatives are commonly synthesized via condensation reactions between 2-aminothiophenol and aldehydes or other electrophiles under mild conditions.

- One-pot condensation method: 2-aminothiophenol reacts with aromatic aldehydes in the presence of ammonium chloride as a base in methanol/water solvent system at room temperature. This method is efficient, economical, and yields 2-substituted benzothiazoles with good purity.

| Step | Reactants | Conditions | Solvent | Notes |

|---|---|---|---|---|

| 1 | 2-aminothiophenol + aromatic aldehyde | Room temperature, ammonium chloride base | Methanol/water (15:1) | One-pot condensation, mild |

Functionalization and Coupling with Piperidine Derivatives

The key step to obtain benzothiazol-2-yl-piperidin-3-ylmethyl-amine involves coupling the benzothiazole intermediate with a piperidine moiety, often through amide or amine linkage formation.

- Amide coupling via carbodiimide chemistry: For example, the reaction of Boc-protected piperidine carboxylic acid with 2-aminobenzothiazole derivatives using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and catalytic 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. Microwave irradiation at 80°C for 20 minutes can be used to accelerate the reaction.

| Step | Reactants | Coupling Agent | Catalyst | Conditions | Solvent | Notes |

|---|---|---|---|---|---|---|

| 2 | Boc-piperidine carboxylic acid + 2-aminobenzothiazole | EDC | DMAP | Microwave, 80°C, 20 min | Anhydrous DCM | Efficient amide bond formation |

- The Boc protecting group is removed subsequently to yield the free amine.

Formation of Hydrochloride Salt

- The free amine obtained from deprotection is treated with hydrochloric acid to form the hydrochloride salt, improving the compound's stability and water solubility.

Alternative Synthetic Routes and Functional Group Transformations

Summary Table of Key Preparation Steps

Research Findings and Yields

The Knoevenagel condensation and subsequent reactions to form benzothiazole derivatives have shown high yields (up to 90%) under optimized conditions.

Microwave-assisted amide coupling reactions significantly reduce reaction time (from hours to minutes) while maintaining high yields (typically >85%).

The hydrochloride salt formation is straightforward with quantitative conversion.

Analytical Characterization

The synthesized compounds are characterized by standard techniques such as:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C),

- Infrared (IR) spectroscopy,

- Elemental analysis,

- Thin Layer Chromatography (TLC) for reaction monitoring,

- Mass spectrometry for molecular weight confirmation.

Q & A

Q. What are the established synthetic routes for Benzothiazol-2-yl-piperidin-3-ylmethyl-amine hydrochloride, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving: (i) Cyclization of benzothiazole precursors (e.g., 2-aminobenzothiazole) with ketones or aldehydes to form the benzothiazole core. (ii) Introduction of the piperidine moiety through reductive amination or nucleophilic substitution. (iii) Hydrochloride salt formation via acid-base titration (e.g., HCl in ethanol) . Critical intermediates include 2-chlorobenzothiazole and N-Boc-piperidin-3-ylmethyl-amine, with yields optimized by controlling reaction temperature (e.g., 60–80°C) and stoichiometric ratios .

Q. How can the purity and structural integrity of this compound be validated in laboratory settings?

- Methodological Answer : Use a combination of:

- HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) to assess purity (>95%).

- LC-MS/MS for molecular weight confirmation (e.g., m/z 280.1 [M+H]⁺) and detection of byproducts.

- 1H/13C NMR to verify regiochemistry (e.g., benzothiazole C2 substitution and piperidine ring conformation) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s method or fluorometric assays .

- Receptor binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors, given the piperidine moiety’s CNS activity potential .

Advanced Research Questions

Q. How can regioselectivity challenges in benzothiazole functionalization be addressed during synthesis?

- Methodological Answer : Use directing groups (e.g., nitro or amino substituents) to control electrophilic substitution. For example:

- Bromination : Employ NBS (N-bromosuccinimide) with FeCl₃ catalysis to achieve selective C5 bromination on benzothiazole .

- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts to introduce aryl/heteroaryl groups at specific positions .

Q. How to resolve contradictions in bioactivity data across different assay models (e.g., cell-based vs. enzyme-based)?

- Methodological Answer : Conduct orthogonal validation:

- Dose-response curves : Compare IC₅₀ values in cell viability (MTT assay) vs. enzymatic activity (spectrophotometric) to rule out cytotoxicity confounding results.

- Stoichiometric analysis : Confirm target engagement using ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) .

Q. What computational strategies are effective for predicting SAR (Structure-Activity Relationships) of derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with AChE (PDB ID: 4EY7) or 5-HT receptors.

- QSAR modeling : Train models on datasets of benzothiazole-piperidine analogs to predict logP, pKa, and binding affinity .

Q. How to optimize stability in aqueous buffers for pharmacokinetic studies?

- Methodological Answer :

- pH profiling : Assess degradation kinetics in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) via HPLC.

- Lyophilization : Improve shelf life by formulating with cryoprotectants (e.g., trehalose) and storing at -80°C .

Critical Considerations for Experimental Design

- Stereochemistry : The piperidine ring’s chair conformation impacts receptor binding; use chiral HPLC to resolve enantiomers .

- Byproduct Mitigation : Monitor N-methylation side products during amination steps via GC-MS .

- Ethical Compliance : Adhere to IACUC protocols for in vivo studies, given structural similarity to neuroactive agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.